Topsentin
Overview
Description
Topsentin is a bis(indolyl)imidazole alkaloid isolated from marine sponges, particularly from the genus Spongosorites. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Topsentin can be synthesized through various synthetic routes. One common method involves the condensation of indole derivatives with imidazole under specific conditions. The reaction typically requires a catalyst and proceeds under controlled temperatures to ensure the formation of the bis(indolyl)imidazole structure.
Industrial Production Methods: Industrial production of this compound involves the extraction from marine sponges, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from other marine-derived compounds .
Chemical Reactions Analysis
Types of Reactions: Topsentin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering the compound’s biological properties.
Substitution: Substitution reactions on the indole rings can lead to the formation of new derivatives with enhanced or modified activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Topsentin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying marine alkaloids and their synthetic analogs.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Mechanism of Action
Topsentin exerts its effects through several molecular mechanisms:
Inhibition of COX-2: this compound suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
Modulation of Signaling Pathways: It affects upstream signaling pathways such as AP-1 and MAPK, which are crucial for cellular responses to stress and inflammation.
Regulation of MicroRNAs: this compound inhibits specific microRNAs like miR-4485, which play roles in gene expression and cellular responses.
Comparison with Similar Compounds
Nortopsentin: Another bis(indolyl)imidazole alkaloid with similar biological activities.
Dragmacidin: A related marine alkaloid with anti-cancer and anti-inflammatory properties.
Variolin B: A marine-derived compound with notable anti-tumor activity.
Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory and photoprotective activities, making it a promising candidate for therapeutic applications in skin-related disorders and cancer treatment .
Properties
IUPAC Name |
(6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNFKRGOFJQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150087 | |
Record name | Topsentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112515-43-2 | |
Record name | Topsentin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112515-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topsentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112515432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topsentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.